Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol
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Overview
Description
Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol is a complex organic compound that features a combination of acetic acid and a silyl group. This compound is notable for its unique structure, which includes both hydroxy and silyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol typically involves multiple steps, starting with the preparation of the silyl group and its subsequent attachment to the hydroxyprop-1-enyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy and silyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1-methyl-3-(2,6,6-trimethylcyclohex-1-enyl)propyl ester: Another ester of acetic acid with different structural features.
Ethyl acetate: A simpler ester of acetic acid commonly used as a solvent.
Uniqueness
Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol is unique due to its combination of hydroxy and silyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90665-51-3 |
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Molecular Formula |
C20H32O6Si |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H24O2Si.2C2H4O2/c1-19(14-6-11-17,15-7-12-18)13-5-10-16-8-3-2-4-9-16;2*1-2(3)4/h2-4,6-9,14-15,17-18H,5,10-13H2,1H3;2*1H3,(H,3,4) |
InChI Key |
DTLBEEJLSFRQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C[Si](CCCC1=CC=CC=C1)(C=CCO)C=CCO |
Origin of Product |
United States |
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